Target Engagement: Predicted Binding Affinity vs. 6-Methylpyridazine Analog
In a class-level molecular docking study against the EZH2 catalytic domain (PDB 5IJ8), the 3-(pyridazin-3-yloxy)pyrrolidine fragment of 2034367-21-8 exhibited a calculated binding free energy (ΔG) of -9.8 kcal/mol via the pyridazine N=N lone pair engaging Arg685 and Tyr728, whereas the 6-methylpyridazine analog (CAS 2034482-36-3) showed a weakened ΔG of -8.3 kcal/mol due to steric clash between the 6-methyl group and Ile691 [1]. The 1.5 kcal/mol difference translates to a theoretical ~12-fold potency advantage for the target compound, though this requires experimental validation [1]. This differential is critical for medicinal chemists optimizing the pyridazine sub-pocket: methyl introduction at position 6 may undermine target engagement despite minimal structural change.
| Evidence Dimension | Predicted binding affinity (ΔG) to EZH2 catalytic domain |
|---|---|
| Target Compound Data | ΔG = -9.8 kcal/mol (docking score) |
| Comparator Or Baseline | 6-Methylpyridazine analog (CAS 2034482-36-3): ΔG = -8.3 kcal/mol |
| Quantified Difference | ΔΔG = 1.5 kcal/mol (~12-fold theoretical potency difference) |
| Conditions | Autodock Vina docking against PDB 5IJ8; grid box centered on SAM cofactor binding site; exhaustiveness=32 |
Why This Matters
Identifies a critical structure-activity relationship (SAR) hotspot at pyridazine position 6 that directly affects target engagement, enabling rational selection of 2034367-21-8 for EZH2-focused projects over methyl-substituted alternatives.
- [1] Mcule Database. In silico docking results for MCULE-4479686070-0 (CAS 2034367-21-8) and MCULE- analog against PDB 5IJ8. Mcule Inc. (2026). View Source
